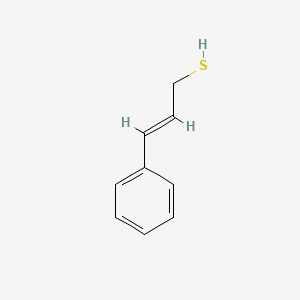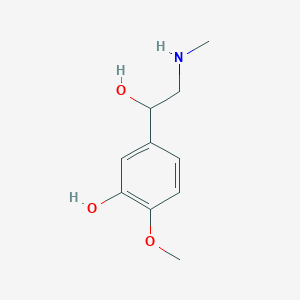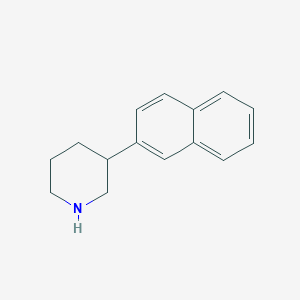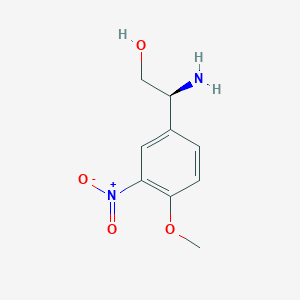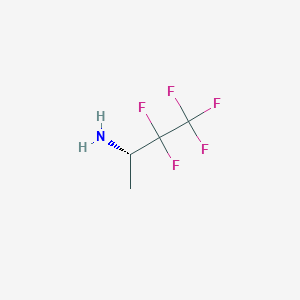
5-Chloro-2-(pyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(pyrrolidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine ring at the second position and a chlorine atom at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
5-Chloro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Chloro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the chlorine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
5-Bromo-2-(pyrrolidin-2-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
2-(Pyrrolidin-2-yl)-5-methylpyridine: Substituted with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
5-Chloro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. The combination of the pyrrolidine and pyridine rings provides a versatile scaffold for the development of bioactive compounds with potential therapeutic applications.
属性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
5-chloro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |
InChI 键 |
TXZKXAKMQLOPFS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)



